molecular formula C24H41NO3 B11962225 Methyl 3-amino-4-(hexadecyloxy)benzoate CAS No. 2497-65-6

Methyl 3-amino-4-(hexadecyloxy)benzoate

Cat. No.: B11962225
CAS No.: 2497-65-6
M. Wt: 391.6 g/mol
InChI Key: PICGZONBJRKQLK-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(hexadecyloxy)benzoate is an organic compound with the molecular formula C24H41NO3 and a molecular weight of 391.596 g/mol It is a derivative of benzoic acid, featuring an amino group at the 3-position and a hexadecyloxy group at the 4-position, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4-(hexadecyloxy)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(hexadecyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to various acylated or sulfonated derivatives .

Scientific Research Applications

Methyl 3-amino-4-(hexadecyloxy)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature, which includes both hydrophilic and hydrophobic regions.

    Medicine: Research into its potential as a local anesthetic or anti-inflammatory agent is ongoing.

    Industry: It can be used in the formulation of specialty chemicals and materials, such as surfactants or emulsifiers.

Mechanism of Action

The mechanism by which methyl 3-amino-4-(hexadecyloxy)benzoate exerts its effects is not fully understood. it is believed to interact with cell membranes due to its amphiphilic nature. The hexadecyloxy group allows it to embed in lipid bilayers, while the amino group can interact with membrane proteins or other polar molecules. This interaction may alter membrane fluidity and permeability, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-(hexadecyloxy)benzoate is unique due to its combination of hydrophilic and hydrophobic properties, allowing it to interact with both aqueous and lipid environments. This makes it particularly useful in studies involving membrane dynamics and interactions .

Properties

CAS No.

2497-65-6

Molecular Formula

C24H41NO3

Molecular Weight

391.6 g/mol

IUPAC Name

methyl 3-amino-4-hexadecoxybenzoate

InChI

InChI=1S/C24H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-23-18-17-21(20-22(23)25)24(26)27-2/h17-18,20H,3-16,19,25H2,1-2H3

InChI Key

PICGZONBJRKQLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC)N

Origin of Product

United States

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